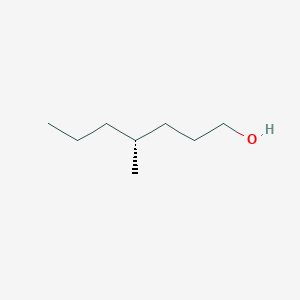
Luteolin-6-C-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteolin-6-C-glucoside is a natural product found in Triticum aestivum with data available.
Applications De Recherche Scientifique
Absorption and Metabolism
Luteolin-6-C-glucoside, a flavonoid, has been studied for its absorption and metabolism in various forms. Research shows that luteolin glucuronides, identified from plasma and organs post-administration, play a key role in its metabolism. These metabolites differ in their anti-inflammatory effects, indicating that the form and animal species affect luteolin's absorption and metabolic pathways (Hayasaka et al., 2018).
Analytical Methods in Medicine
Luteolin-6-C-glucoside's presence in various medicinal plants has necessitated the development of advanced analytical methods for its quantification. Chromatographic techniques such as TLC, HPTLC, LC, HPLC, GC, and CCC have been utilized for this purpose, ensuring the quality of medicinal preparations containing luteolin and its derivatives (Juszczak et al., 2019).
Pharmacokinetics and Bioavailability
Luteolin and its derivatives have been isolated from plant extracts and their pharmacokinetics studied in rats. The research indicates that luteolin-6-C-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption into the systemic circulation. This study contributes to understanding the bioavailability of luteolin and its glucoside form (Lin et al., 2015).
Uptake and Metabolism in Cells
The uptake of luteolin derivatives from plant extracts in human intestinal epithelial cells has been investigated, highlighting better absorption and metabolism in extract forms compared to non-plant solutions. This research suggests that flavonoid actives from plant extracts may have better bioavailability and in vivo potency (Mukinda et al., 2010).
Anti-inflammatory Potential
Luteolin-6-C-glucoside exhibits significant anti-inflammatory effects by modulating key signaling pathways in cells. It attenuates the activation of transcription factors like NF-κB and AP-1, suggesting its potential in treating inflammation-related diseases (Park et al., 2013).
Antioxidant and Immunomodulatory Activity
Luteolin and its derivatives, including luteolin-6-C-glucoside, have been recognized for their antioxidant and immunomodulatory activities. These properties are significant in the treatment of various health conditions, including inflammation, hypertension, and cancer (Aziz et al., 2018).
Use in Herbal Medicine
The isolation of luteolin-6-C-glucoside from Lophatheri Herba, used in Chinese herbal medicine, and its quantification for quality control purposes, underscores its significance in traditional medicine (Fan et al., 2015).
Neuroprotective Effects
Luteolin-6-C-glucoside has shown neuroprotective effects in cellular models. Its antioxidant and anti-inflammatory activities contribute to these effects, making it a potential candidate for the treatment of neurodegenerative diseases (Rehfeldt et al., 2022).
Propriétés
Nom du produit |
Luteolin-6-C-glucoside |
|---|---|
Formule moléculaire |
C21H20O11 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 |
Clé InChI |
ODBRNZZJSYPIDI-IAAKTDFRSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonymes |
6-Glc-luteolin homoorientin iso-orientin isoorientin luteolin-6-C-glucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)

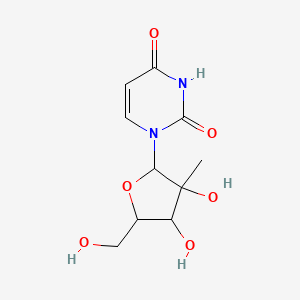
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)
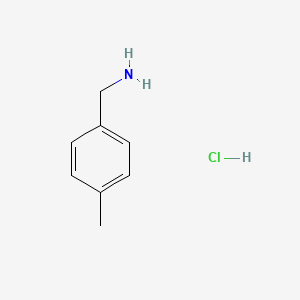

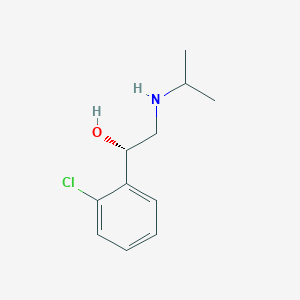
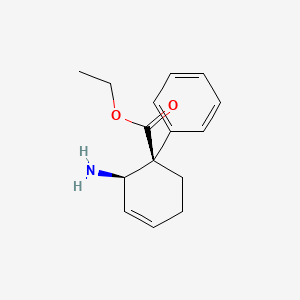
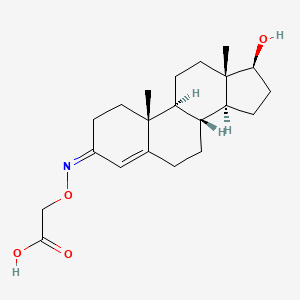

![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
